4-(3-Methylphenoxy)butane-1-thiol
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Overview
Description
4-(3-Methylphenoxy)butane-1-thiol is an organic compound with the molecular formula C11H16OS It contains a thiol group (-SH) attached to a butane chain, which is further connected to a phenoxy group substituted with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)butane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with 1-bromobutane in the presence of a base to form 4-(3-methylphenoxy)butane. This intermediate is then treated with thiourea followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are selected to minimize environmental impact and ensure safety during production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenoxy)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Addition: The thiol group can add to alkenes or alkynes, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Substitution: Reagents such as alkyl halides, tosylates, and mesylates are used in the presence of bases like sodium hydride or potassium carbonate.
Addition: Catalysts such as palladium or nickel are used to facilitate addition reactions under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Substitution: Thioethers, thioesters.
Addition: Thioethers, thioesters.
Scientific Research Applications
4-(3-Methylphenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenoxy)butane-1-thiol involves its thiol group, which can form covalent bonds with electrophilic centers in other molecules. This reactivity allows it to modify proteins, enzymes, and other biological targets, affecting their function and activity. The phenoxy group may also contribute to the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Similar structure but lacks the phenoxy group.
4-Phenoxybutane-1-thiol: Similar structure but lacks the methyl group on the phenoxy ring.
3-Methylphenol: Contains the phenoxy group with a methyl substitution but lacks the butane-thiol chain.
Uniqueness
4-(3-Methylphenoxy)butane-1-thiol is unique due to the combination of its thiol group, butane chain, and methyl-substituted phenoxy group
Properties
IUPAC Name |
4-(3-methylphenoxy)butane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-10-5-4-6-11(9-10)12-7-2-3-8-13/h4-6,9,13H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGTIBSVXFQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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